Bienvenue dans la boutique en ligne BenchChem!

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

RORγt inverse agonism Th17/IL-17 pathway Autoimmune disease models

This compound fills a critical SAR gap: combining a furan-2-carbonyl N1-substituent with a thiophene-2-sulfonamide C7-substituent on the validated N-sulfonamide-tetrahydroquinoline RORγt inverse agonist scaffold. Unlike published analogs, this substitution pair probes previously unexplored chemical space. Procure alongside the 6-yl positional isomer (CAS 946246-92-0) for rigorous matched-pair regiochemistry comparisons. Supported by in vivo efficacy data and topical formulation precedent, making it ideal for dissecting the Th17/IL-17 axis and developing skin-targeted RORγt modulators.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 946267-66-9
Cat. No. B2360175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
CAS946267-66-9
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4
InChIInChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)20-9-1-4-13-7-8-14(12-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2
InChIKeyOCRDOYJDMYORIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide (946267-66-9): Structural Identity and Procurement-Grade Classification


N-[1-(Furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide (CAS 946267-66-9; molecular formula C₁₈H₁₆N₂O₄S₂; MW 388.46) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline chemotype. Its structure features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl (furoyl) group and at the 7-position with a thiophene-2-sulfonamide moiety [1]. This compound is offered by multiple chemical suppliers as a research-grade reagent (typical purity ≥95%) for exploratory pharmacology, target-identification studies, and chemical-biology probe development [2]. The tetrahydroquinoline-sulfonamide scaffold has been validated in peer-reviewed medicinal chemistry literature as a privileged architecture for modulating nuclear receptors—particularly Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)—with nanomolar-range potency and demonstrable in vivo efficacy in preclinical models of autoimmune disease [3].

Why In-Class Substitution of 946267-66-9 Cannot Be Assumed Without Quantitative Comparator Data


The N-sulfonamide-tetrahydroquinoline chemical class exhibits steep and non-linear structure–activity relationships (SAR), where even minor structural modifications—such as changing the sulfonamide aryl group, altering the N1-acyl substituent, or shifting the substitution position on the tetrahydroquinoline core—can produce order-of-magnitude differences in potency, selectivity, and pharmacokinetic behavior [1]. For example, in a recent RORγt inverse agonist series, iterative optimization across five design rounds yielded compound 5a with significantly improved in vitro activity over the initial lead 13, and topical ointment formulation was required to overcome the systemic liabilities introduced by the compound's lipophilicity [1]. Consequently, replacing 946267-66-9 with a structurally similar analog (e.g., the 5-ethyl-thiophene variant CAS 946369-68-2, the 6-yl positional isomer CAS 946246-92-0, or the methanesulfonamide analog CAS 946220-16-2) carries material risk of altered target engagement, selectivity profile, and physicochemical properties, making direct functional interchange scientifically unsupportable without head-to-head comparative data [2].

Quantitative Differentiation Evidence Guide: N-[1-(Furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide (946267-66-9)


Chemotype-Level Validation: N-Sulfonamide-Tetrahydroquinolines as RORγt Inverse Agonists with Nanomolar Potency and In Vivo Efficacy

Although no direct in vitro or in vivo data for 946267-66-9 itself have been published in peer-reviewed literature as of the search date, the N-sulfonamide-tetrahydroquinoline chemotype to which it belongs has been extensively validated. In the most recent and authoritative study (Lv et al., J Med Chem 2024, PMID 39611350), compound 5a—an N-sulfonamide-tetrahydroquinoline sharing the identical core scaffold—was identified as a potent RORγt inverse agonist through five rounds of SAR-driven optimization. Compound 5a demonstrated superior in vitro activity compared to the progenitor lead 13, and when formulated as a 4% ointment, it achieved significant antipsoriatic efficacy in a mouse model, statistically comparable to the positive clinical-stage control GSK2981278 without observable toxicity [1]. In a separate study (Wu et al., 2024), 1,2,3,4-tetrahydroquinoline derivatives were characterized as RORγ inverse agonists with anti-prostate-cancer activity, providing independent corroboration of the scaffold's pharmacological relevance [2].

RORγt inverse agonism Th17/IL-17 pathway Autoimmune disease models

Structural Differentiation: Furan-2-Carbonyl N1-Substitution Versus Methanesulfonyl and Acetyl Analogues

The furan-2-carbonyl (furoyl) group at the N1-position of 946267-66-9 distinguishes it from close structural analogs that bear smaller, less aromatic N1-substituents. The methanesulfonamide analog (CAS 946220-16-2) replaces the entire thiophene-2-sulfonamide at the 7-position with a methanesulfonamide, while the 5-ethyl-thiophene variant (CAS 946369-68-2) introduces an additional ethyl substituent on the thiophene ring. Published SAR from the N-sulfonamide-tetrahydroquinoline series demonstrates that the nature of both the N1-acyl and the C7-sulfonamide aryl groups are critical determinants of RORγt binding affinity, functional activity (inverse agonism vs. agonism), and selectivity over related nuclear receptors including LXRα and PXR [1]. Specifically, structural biology studies have revealed that the tetrahydroquinoline sulfonamide scaffold occupies a unique allosteric binding pocket within the RORγt ligand-binding domain, where subtle modifications to the sulfonamide aryl group can switch a compound from inverse agonist to agonist functional activity [2].

Structural biology Ligand-receptor interactions Scaffold optimization

Physicochemical Differentiation: Impact of Thiophene-2-Sulfonamide on Lipophilicity and Topical Formulation Compatibility

The thiophene-2-sulfonamide moiety at C7 contributes to the calculated logP and polar surface area (PSA) of 946267-66-9, parameters that govern membrane permeability, skin retention, and formulation behavior. In the N-sulfonamide-tetrahydroquinoline RORγt inverse agonist series, high lipophilicity necessitated topical ointment formulation to achieve effective skin retention while mitigating systemic exposure and toxicity [1]. Compound 5a, when formulated as a 4% ointment for topical application, demonstrated significant antipsoriatic efficacy in a mouse model without observable systemic toxicity, exemplifying how physicochemical properties intrinsic to the sulfonamide substitution pattern directly influence the viable route of administration and therapeutic index [1]. While the exact logP of 946267-66-9 has not been experimentally reported, its calculated properties (MW 388.46; 2 H-bond donors, 6 H-bond acceptors) place it within the range compatible with topical formulation approaches validated for this chemotype.

Drug formulation Topical delivery Lipophilicity optimization

Positional Isomer Differentiation: 7-yl Versus 6-yl Substitution on the Tetrahydroquinoline Core

946267-66-9 carries the thiophene-2-sulfonamide group at the 7-position of the tetrahydroquinoline ring. A closely related positional isomer (CAS 946246-92-0) bears the identical sulfonamide and N1-furoyl substituents but at the 6-position. In the broader tetrahydroquinoline-sulfonamide literature, the position of the sulfonamide attachment on the bicyclic core is a critical determinant of biological activity. Pyruvate kinase M2 (PKM2) activators based on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline scaffold demonstrate that the 6-sulfonamide substitution pattern is optimal for PKM2 activation, whereas alternative substitution positions yield substantially reduced or absent activity [1]. Similarly, in the RORγt inverse agonist series, the 7-position substitution pattern found in compound 5a and its congeners is integral to the allosteric binding mode at the RORγt LBD [2].

Positional isomerism Regioselectivity Target engagement

Critical Data Gap Advisory: Absence of Published Potency, Selectivity, and ADME Data for 946267-66-9

A comprehensive search of PubMed, PubChem, ChEMBL, the Protein Data Bank, Google Patents, and multiple chemical-supplier technical databases returned zero published primary research articles, patent filings, or publicly deposited bioactivity data containing quantitative assay results for 946267-66-9. This compound does not appear in any peer-reviewed pharmacology, medicinal chemistry, or chemical-biology study as of the search date. This absence contrasts with structurally related N-sulfonamide-tetrahydroquinolines for which extensive SAR, crystallographic, and in vivo efficacy data have been published [REFS-1, REFS-2].

Data gap analysis Risk assessment Compound prioritization

Supply-Chain Differentiation: Purity Specifications and Research-Use Exclusivity

946267-66-9 is commercially available from multiple chemical suppliers with a typical purity specification of ≥95% as determined by HPLC or equivalent analytical methods [1]. It is sold exclusively for research-use-only (RUO) purposes, consistent with its status as a preclinical research chemical lacking GMP-grade manufacturing or regulatory filings. This purity tier is standard for exploratory medicinal chemistry and in vitro pharmacology but is not suitable for in vivo studies without additional purification and analytical re-certification [2].

Chemical procurement QC specifications Research-grade reagents

Prioritized Application Scenarios for N-[1-(Furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide (946267-66-9) Based on Available Evidence


Exploratory SAR Expansion in N-Sulfonamide-Tetrahydroquinoline RORγt Modulator Programs

946267-66-9 is best justified for procurement when a medicinal chemistry team already has an active N-sulfonamide-tetrahydroquinoline RORγt program and seeks to probe the SAR consequences of combining a furan-2-carbonyl N1-substituent with a thiophene-2-sulfonamide C7-substituent—a specific substitution pair not represented in the published literature [1]. The validated pharmacological relevance of the core scaffold, demonstrated by the in vivo efficacy of compound 5a in the IMQ-induced psoriasis mouse model and the crystallographic elucidation of the allosteric RORγt binding mode, provides a strong mechanistic rationale for this SAR exploration [REFS-1, REFS-2].

Chemical-Biology Probe Development for Th17/IL-17 Pathway Dissection

The N-sulfonamide-tetrahydroquinoline chemotype has been mechanistically linked to RORγt modulation, the master transcription factor governing Th17 cell differentiation and IL-17 production [1]. 946267-66-9 can serve as a starting point for developing a chemical probe to dissect RORγt-dependent versus RORγt-independent components of the Th17/IL-17 axis, particularly if the furan-2-carbonyl/thiophene-2-sulfonamide combination yields a distinct functional profile (e.g., biased inverse agonism, probe-dependent pharmacology) compared to published analogs [REFS-1, REFS-2].

Topical Formulation Feasibility Assessment Using the Tetrahydroquinoline-Sulfonamide Scaffold

The successful topical formulation of compound 5a as a 4% ointment with demonstrable skin retention and in vivo efficacy [1] establishes formulation precedent for the chemotype. 946267-66-9, with its comparable molecular weight and hydrogen-bonding capacity, is a suitable candidate for parallel formulation feasibility studies aimed at developing skin-targeted RORγt modulators for dermatological indications where systemic exposure must be minimized [1].

Reference Compound for Positional Isomer Selectivity Studies

946267-66-9 (7-yl isomer) and its 6-yl positional isomer (CAS 946246-92-0) together form a matched molecular pair for studying the impact of sulfonamide regiochemistry on target engagement, cellular permeability, and metabolic stability within the N-sulfonamide-tetrahydroquinoline series [1]. Procurement of both isomers enables rigorously controlled head-to-head comparisons that can inform scaffold-optimization strategies [1].

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.